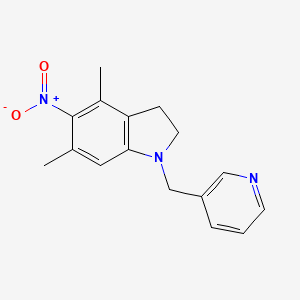
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a pyridine ring, and a dihydroindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Alkylation: Attachment of the pyridin-3-ylmethyl group to the indole core.
Cyclization: Formation of the dihydroindole structure through intramolecular reactions.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for alkylation, and catalysts for cyclization. The overall yield and purity of the final product depend on the optimization of these conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroindole core to an indole structure.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group and pyridine ring are key functional groups that contribute to its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can be compared with other similar compounds, such as:
4,6-Dimethyl-5-nitroindole: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties.
5-Nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Similar structure but without the dimethyl groups, affecting its reactivity.
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Lacks the nitro group, leading to different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.
Eigenschaften
Molekularformel |
C16H17N3O2 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
4,6-dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-15-14(12(2)16(11)19(20)21)5-7-18(15)10-13-4-3-6-17-9-13/h3-4,6,8-9H,5,7,10H2,1-2H3 |
InChI-Schlüssel |
XKJFFHTTWFFWOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCN2CC3=CN=CC=C3)C(=C1[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
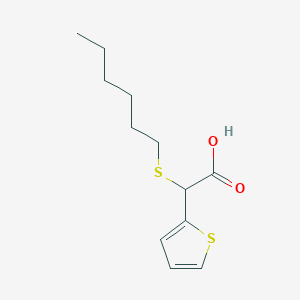

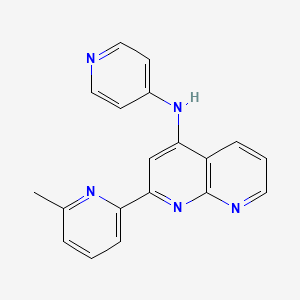
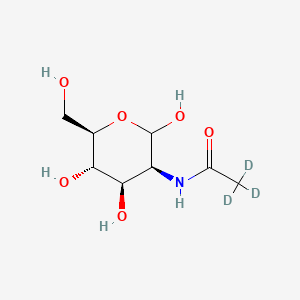

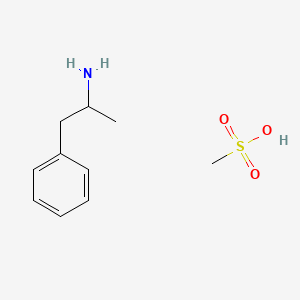
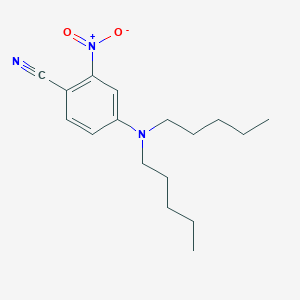
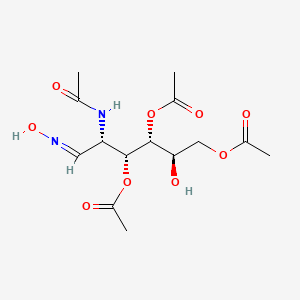

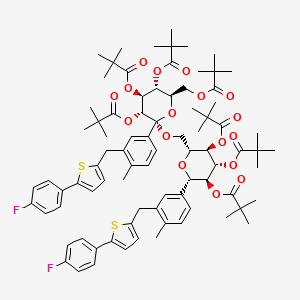
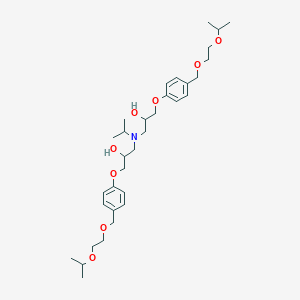
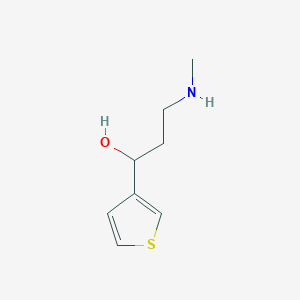
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
